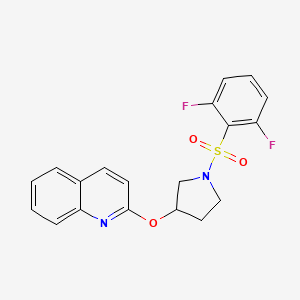
2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core linked to a pyrrolidine ring, which is further substituted with a 2,6-difluorophenylsulfonyl group. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones under acidic or basic conditions.
Introduction of the 2,6-Difluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2,6-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Quinoline: The final step involves the coupling of the sulfonylated pyrrolidine with a quinoline derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or sulfoxides.
Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group, potentially yielding amines or thiols.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the quinoline ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under conditions that may include solvents like dimethylformamide or acetonitrile and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines or thiols
Wissenschaftliche Forschungsanwendungen
2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1-((2,6-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline: Similar structure but with chlorine atoms instead of fluorine.
2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)isoquinoline: Isoquinoline core instead of quinoline.
2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene: Benzene core instead of quinoline.
Uniqueness
The presence of the 2,6-difluorophenylsulfonyl group and the specific arrangement of the quinoline and pyrrolidine rings confer unique chemical and biological properties to 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline. These properties include enhanced stability, specific binding affinities, and distinct reactivity patterns compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S/c20-15-5-3-6-16(21)19(15)27(24,25)23-11-10-14(12-23)26-18-9-8-13-4-1-2-7-17(13)22-18/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNMWSIZQNUXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
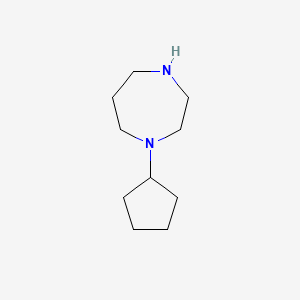
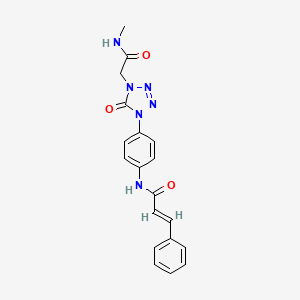
![4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2827199.png)
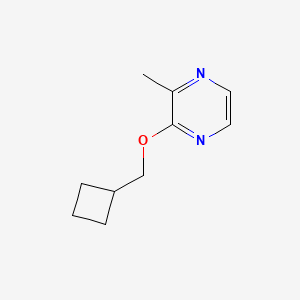

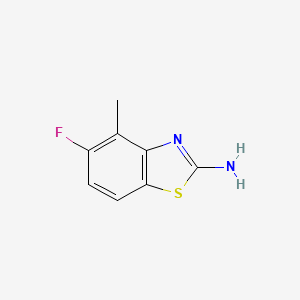
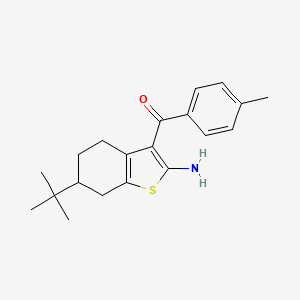

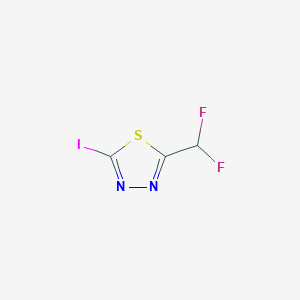
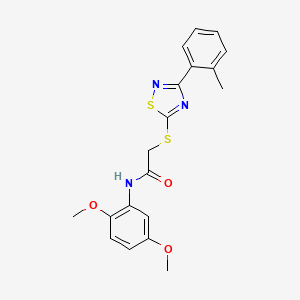
![2-[3-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenoxy]acetic acid](/img/structure/B2827212.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2827213.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2827217.png)
